4-(3,4-Diaminophenyl)benzoic acid
Description
4-(3,4-Diaminophenyl)benzoic acid is a benzoic acid derivative featuring a 3,4-diaminophenyl substituent at the 4-position of the aromatic ring. The compound combines a carboxylic acid group with a diaminophenyl moiety, which confers unique electronic and structural properties. This compound is of interest in materials science, pharmaceuticals, and coordination chemistry due to its bifunctional nature .
Properties
CAS No. |
471240-88-7 |
|---|---|
Molecular Formula |
C13H12N2O2 |
Molecular Weight |
228.25 g/mol |
IUPAC Name |
4-(3,4-diaminophenyl)benzoic acid |
InChI |
InChI=1S/C13H12N2O2/c14-11-6-5-10(7-12(11)15)8-1-3-9(4-2-8)13(16)17/h1-7H,14-15H2,(H,16,17) |
InChI Key |
STPOZYMPHLILJT-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)C(=O)O |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=C(C=C2)N)N)C(=O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
b. Azo-Linked Derivatives (e.g., 2-hydroxy-4-substituted-3-(benzothiazolyl)azo benzoic acids)
- Structure : Features an azo (-N=N-) group instead of a phenyl linkage.
- Properties : The azo group enhances conjugation, reducing acidity but increasing UV absorption for dye applications. These compounds exhibit lower acidity (pKa ~4–5) compared to the target compound due to delocalization of the carboxylate charge .
Functional Group Variations
3.1 Hydroxyl vs. Amino Substitutents
a. Caffeic Acid (3,4-Dihydroxycinnamic Acid)
- Structure: Phenolic hydroxyl groups on a cinnamic acid backbone.
- Acidity: Significantly more acidic (pKa ~4.5) due to deprotonation of phenolic hydroxyls. The target compound’s amino groups, being less electron-withdrawing, result in weaker acidity (estimated pKa ~5–6) .
b. 3,4-Dinitrobenzoic Acid
- Structure : Nitro groups at 3 and 4 positions.
- Acidity : Extremely acidic (pKa ~1–2) due to strong electron-withdrawing nitro groups. This contrasts sharply with the target compound’s electron-donating amines .
4.1 Heterocyclic Derivatives
a. 2-(3,4-Diaminophenyl)quinazolin-4(3H)-one
- Structure: Quinazolinone ring fused with a diaminophenyl group.
- The carboxylic acid in the target compound offers salt-forming capability for improved solubility .
5.1 Acidity Trends
| Compound | Substituents | pKa (Estimated) | Key Feature |
|---|---|---|---|
| Benzoic Acid | None | 4.2 | Baseline acidity |
| 4-Methoxybenzoic Acid | 4-OCH₃ | ~4.5 | Electron-donating, less acidic |
| 3,4-Diaminobenzoic Acid | 3,4-NH₂ | ~5.0 | Strong resonance effects |
| This compound | 4-(3,4-NH₂-C₆H₄) | ~5.5 | Electron-donating phenyl group |
| 3,4-Dinitrobenzoic Acid | 3,4-NO₂ | ~1.5 | Strong electron-withdrawing |
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